molecular formula C12H22OS B12668999 4-(Ethylthio)-3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol CAS No. 85567-25-5

4-(Ethylthio)-3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol

Cat. No.: B12668999
CAS No.: 85567-25-5
M. Wt: 214.37 g/mol
InChI Key: PLYPEPUHGIDMKG-UHFFFAOYSA-N
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Description

4-(Ethylthio)-3,7,7-trimethylbicyclo(410)heptan-3-ol is a bicyclic compound with a unique structure that includes an ethylthio group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylthio)-3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol typically involves the reaction of a suitable precursor with ethylthiol under specific conditions. One common method involves the use of a bicyclic ketone, which is reacted with ethylthiol in the presence of a catalyst to form the desired product. The reaction conditions often include a controlled temperature and pressure to ensure the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)-3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(Ethylthio)-3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Ethylthio)-3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol exerts its effects involves its interaction with specific molecular targets. The ethylthio group can form interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol: Similar structure but lacks the ethylthio group.

    7-Oxabicyclo(4.1.0)heptan-3-ol: Contains an oxygen atom in the bicyclic ring.

    Trimethoxy[2-(7-oxabicyclo(4.1.0)hept-3-yl)ethyl]silane: Contains a silane group and an oxabicyclic structure.

Uniqueness

4-(Ethylthio)-3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functionality is required .

Properties

CAS No.

85567-25-5

Molecular Formula

C12H22OS

Molecular Weight

214.37 g/mol

IUPAC Name

4-ethylsulfanyl-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C12H22OS/c1-5-14-10-6-8-9(11(8,2)3)7-12(10,4)13/h8-10,13H,5-7H2,1-4H3

InChI Key

PLYPEPUHGIDMKG-UHFFFAOYSA-N

Canonical SMILES

CCSC1CC2C(C2(C)C)CC1(C)O

Origin of Product

United States

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